molecular formula C21H25N7O3 B12640413 1-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-[3-oxo-3-(piperidin-1-yl)propyl]urea

1-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-[3-oxo-3-(piperidin-1-yl)propyl]urea

Cat. No.: B12640413
M. Wt: 423.5 g/mol
InChI Key: CKOFSBKGOBQDTM-UHFFFAOYSA-N
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Description

1-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-[3-oxo-3-(piperidin-1-yl)propyl]urea is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-[3-oxo-3-(piperidin-1-yl)propyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

1-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-[3-oxo-3-(piperidin-1-yl)propyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-[3-oxo-3-(piperidin-1-yl)propyl]urea involves inhibition of specific kinases. These kinases play crucial roles in cell cycle regulation and signal transduction pathways. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-[3-oxo-3-(piperidin-1-yl)propyl]urea is unique due to its specific functional groups, which enhance its binding affinity and selectivity for certain kinases. This makes it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C21H25N7O3

Molecular Weight

423.5 g/mol

IUPAC Name

1-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-(3-oxo-3-piperidin-1-ylpropyl)urea

InChI

InChI=1S/C21H25N7O3/c29-18(27-11-5-2-6-12-27)9-10-22-21(31)23-14-17-25-19-16(20(30)26-17)13-24-28(19)15-7-3-1-4-8-15/h1,3-4,7-8,13H,2,5-6,9-12,14H2,(H2,22,23,31)(H,25,26,30)

InChI Key

CKOFSBKGOBQDTM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CCNC(=O)NCC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2

Origin of Product

United States

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